2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid
CAS No.: 2375248-85-2
Cat. No.: VC4162626
Molecular Formula: C23H23NO6
Molecular Weight: 409.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-85-2 |
|---|---|
| Molecular Formula | C23H23NO6 |
| Molecular Weight | 409.438 |
| IUPAC Name | 2-[(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C23H23NO6/c1-29-22(27)20-10-14(11-21(25)26)12-24(20)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)/t14-,20+/m1/s1 |
| Standard InChI Key | OCGCOXCYEJTQJF-VLIAUNLRSA-N |
| SMILES | COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Introduction
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid is a complex organic compound featuring a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and methoxycarbonyl and acetic acid moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting various biological pathways.
Synthesis and Applications
The synthesis of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid typically involves several steps, including the protection of the pyrrolidine nitrogen with the Fmoc group and the introduction of the methoxycarbonyl and acetic acid moieties. This compound is used in peptide synthesis and as a building block for more complex molecules due to its versatile functional groups.
Biological Activity
While specific biological activities of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid are not well-documented, compounds with similar structures often exhibit potential in drug development due to their ability to interact with biological targets.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume